Trichorabdal B

Description

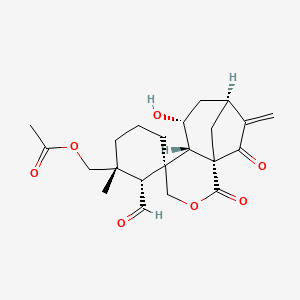

Structure

3D Structure

Properties

CAS No. |

79859-42-0 |

|---|---|

Molecular Formula |

C22H28O7 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(1S,1'R,2'R,5R,6S,7R,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate |

InChI |

InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1 |

InChI Key |

BUJZGALXYNSLEB-YCYJFFQMSA-N |

SMILES |

CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |

Isomeric SMILES |

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C |

Canonical SMILES |

CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |

Synonyms |

trichorabdal B |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Origin within Terpenoid Biosynthesis

Terpenoids, also known as isoprenoids, represent a vast and diverse class of natural products derived from five-carbon isoprene (B109036) units. The biosynthesis of these compounds begins with the formation of the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are produced through two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. caltech.eduplos.org IPP and DMAPP are then linked head-to-tail by prenyltransferases to form prenyl pyrophosphates of increasing chain length, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). caltech.eduplos.orgnih.gov

Diterpenoids, including the ent-kauranoids to which Trichorabdal B is related, are derived from GGPP. caltech.edunih.gov The structural diversity within terpenoids arises from the subsequent cyclization, rearrangement, and oxidation of these linear or pre-cyclized precursors, catalyzed by a variety of enzymes, notably terpene synthases and cytochrome P450 monooxygenases. caltech.edunih.gov

Proposed Biosynthetic Routes to ent-Kauranoids

Ent-kauranoids are a large group of tetracyclic diterpenoids widely distributed in various plant families. nih.govresearchgate.net They are generally considered intermediates in the biogenesis of gibberellin plant hormones. nih.gov The biosynthesis of ent-kaurene (B36324), the parent compound of ent-kauranoids, proceeds from GGPP through a series of enzymatic cyclizations and rearrangements. caltech.edunih.gov

The generally accepted pathway involves the action of copalyl diphosphate (B83284) synthase (CPS), also known as kaurene synthase A, which converts GGPP to ent-copalyl diphosphate (ent-CPP). nih.gov Subsequently, ent-CPP is converted to ent-kaurene by ent-kaurene synthase (kaurene synthase B). caltech.edunih.gov This process involves a series of cyclization steps and a Wagner-Meerwein rearrangement. caltech.edu

While the core ent-kaurene skeleton is formed through this established route, the biosynthesis of the diverse array of ent-kauranoids, including those with modified or rearranged skeletons like this compound, involves further enzymatic modifications. caltech.edu

Key Enzymatic Transformations in this compound Biosynthesis

The transformation of the ent-kaurene framework into the complex structure of this compound involves several key enzymatic steps. These steps typically include oxidations catalyzed by cytochrome P450 enzymes, as well as potential isomerizations and other tailoring reactions. caltech.edunih.govchemrxiv.orgnih.gov

Ent-kauranoids undergo enzymatic oxidations, often at specific carbon positions. caltech.edu For instance, oxidation at C20 is a common modification in a subfamily of ent-kauranoids that includes compounds like longikaurin E and trichorabdal A. nih.gov The introduction of oxygen functionalities is crucial for subsequent skeletal rearrangements and the formation of the characteristic features of this compound, such as its spiro center and lactone ring. ontosight.aiiucr.org

While specific enzymes directly responsible for each step in this compound biosynthesis are not extensively detailed in the provided search results, the general enzymatic machinery involved in diterpenoid modification, particularly cytochrome P450 monooxygenases, is understood to play a critical role in introducing the necessary functional groups and facilitating rearrangements. nih.govnih.gov Studies on related ent-kauranoids suggest that enzymatic oxidations often precede skeletal cleavage and rearrangement events. caltech.edu

Oxidative Cleavage and Skeletal Rearrangements in Diterpenoid Biogenesis

Oxidative cleavage and skeletal rearrangements are pivotal processes in generating the structural diversity observed in diterpenoids, including the formation of seco-diterpenoids and compounds with rearranged skeletons like this compound. caltech.edursc.orgrsc.orgmdpi.com

In the context of ent-kauranoids, oxidative cleavage of specific carbon-carbon bonds in oxidized precursors leads to seco-ent-kauranoids. caltech.edu For example, 6,7-seco-ent-kauranoids, a large group of compounds derived from ent-kaurene, are formed through the oxidative scission of the C6–C7 bond of their 7,20-epoxy- precursors. caltech.edu this compound is described as a 6,7-seco-ent-kauranoid with a spiro-seco-kaurene skeleton. researchgate.net

Skeletal rearrangements often follow oxidative cleavage or are triggered by the introduction of functional groups through oxidation. caltech.edursc.orgrsc.org These rearrangements can involve bond migration and cyclization events, leading to the formation of new ring systems and altered carbon frameworks. rsc.orgacs.org The complex spiro structure of this compound, which connects a cyclohexane (B81311) ring to a methanocyclohepta[c]pyran system, is a result of such intricate skeletal reorganization. ontosight.aiiucr.org

Research on related diterpenoids and triterpenoids has highlighted the role of enzymes, particularly cytochrome P450 monooxygenases and isomerases, in catalyzing these post-cyclization skeletal rearrangements and oxidative cleavage reactions. rsc.orgmdpi.comacs.org These enzymatic transformations harness the inherent reactivity of oxidized intermediates to drive the formation of diverse and complex molecular architectures. rsc.orgacs.org

Studies involving the transformation of this compound under basic conditions have also demonstrated its propensity for rearrangement into novel skeletons, providing insights into potential chemical transformations that might mirror biosynthetic steps. caltech.edukyoto-u.ac.jpacs.org

Chemical Synthesis and Analog Development of Trichorabdal B and Its Congeners

Total Synthesis Methodologies

The total synthesis of Trichorabdal B and its congeners is a formidable challenge that has been addressed through elegant and efficient methodological approaches. These strategies often focus on the rapid construction of the core carbocyclic framework, particularly the characteristic bicyclo[3.2.1]octane system.

A powerful approach in the synthesis of the ent-kauranoid family is the concept of a unified or divergent strategy. acs.orgnih.govthieme-connect.com This methodology aims to construct a common intermediate that can be elaborated into multiple, structurally distinct natural products. acs.orgnih.govfigshare.com Such a strategy is highly efficient as it allows for the synthesis of a library of related compounds from a single, advanced precursor.

For instance, a unified strategy has been successfully employed to achieve the total syntheses of (−)-trichorabdal A, (−)-longikaurin E, and (−)-maoecrystal Z. acs.orgnih.govthieme-connect.com These three architecturally diverse ent-kauranoids were all synthesized from a common spirolactone intermediate, demonstrating the power of this approach. acs.orgnih.govcaltech.edu This strategy not only provides access to the target natural products but also establishes a synthetic relationship between different members of the family, offering insights that are not available from biosynthetic considerations alone. acs.org The modularity of this approach could potentially provide access to a wide range of natural products with varying backbone functionalization. caltech.edu

The development of unified strategies is of particular interest due to the potent anti-proliferative activity exhibited by many ent-kauranoids across various cancer cell lines. caltech.edu These synthetic efforts are crucial for creating analogs and probing the structure-activity relationships of this important class of molecules.

The retrosynthetic analysis of complex molecules like this compound is key to designing a logical and effective synthetic route. For the ent-kauranoids synthesized via a unified strategy, the analysis hinges on identifying a common precursor from which the various targets can be accessed.

A common retrosynthetic plan for compounds like Trichorabdal A involves disconnecting the complex tetracyclic structure back to a key spirolactone intermediate. thieme-connect.com The central challenge in the synthesis of these molecules is the construction of the bicyclo[3.2.1]octane core, which contains a sterically demanding all-carbon quaternary center. acs.orgacs.org

The general retrosynthetic logic can be summarized as follows:

Simplification of Functional Groups: Late-stage functional group interconversions on the periphery of the molecule are envisioned to lead back to a more simplified core structure. For example, in the synthesis of longikaurin E, a late-stage samarium(II) iodide-mediated pinacol-type coupling is a key disconnection. acs.org

Bicyclo[3.2.1]octane Ring Opening: The key bicyclo[3.2.1]octane framework is disconnected via the strategic bond cleavage that formed it. In many successful syntheses, this corresponds to the bond formed during a palladium-mediated oxidative cyclization. acs.orgthieme-connect.comacs.org

Further Disconnection to a Common Intermediate: The resulting precursor is then traced back to a common spirolactone intermediate, which serves as the divergence point for the synthesis of different natural products. acs.orgthieme-connect.com This intermediate contains the necessary stereochemical information for the subsequent transformations.

This strategic approach allows chemists to tackle the synthesis in a convergent manner, preparing complex fragments separately before uniting them.

The construction of the dense and highly oxidized core of this compound and its relatives relies on a series of powerful chemical transformations and cascade reactions. A cascade reaction, where multiple bonds are formed in a single operation, is particularly effective for increasing molecular complexity rapidly. 20.210.105

Samarium(II) iodide (SmI2) is a versatile single-electron reducing agent that has found widespread use in natural product synthesis. In the context of ent-kauranoid synthesis, SmI2 has been employed for critical reductive cyclization steps.

For example, an aldehyde precursor was subjected to a reductive cyclization using SmI2 to afford a key cyclic alcohol intermediate. thieme-connect.com This reaction is instrumental in setting up the stereochemistry and ring system of the molecule. Additionally, a SmI2-mediated pinacol-type coupling of an aldehyde-lactone was a key step in the elaboration of the common intermediate towards the synthesis of (−)-longikaurin E. acs.org These reactions often proceed with high diastereoselectivity and are tolerant of a wide range of functional groups, making them highly valuable in the late stages of a complex synthesis.

Table 1: Examples of SmI2-Mediated Reactions in ent-Kauranoid Synthesis

| Reaction Type | Substrate | Product | Role in Synthesis | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Aldehyde | Cyclic Alcohol | Formation of a key ring structure | thieme-connect.com |

A cornerstone of the unified strategy towards Trichorabdal A and its congeners is a palladium(II)-mediated oxidative cyclization. acs.orgnih.govacs.org This key reaction constructs the tetracyclic core of the natural products by forming the challenging bicyclo[3.2.1]octane framework. acs.orgcaltech.edu Specifically, a silyl ketene acetal is cyclized in the presence of a palladium(II) salt, such as Pd(OAc)2, to generate a lactone product. thieme-connect.com

This transformation is significant because it successfully creates a sterically congested all-carbon quaternary center, a common challenge in organic synthesis. acs.orgacs.org To the best of our knowledge, this was the first report of a Pd-mediated oxidative cyclization of a silyl ketene acetal for the purpose of generating such a center. acs.org The reaction conditions were optimized, and it was found that the addition of a mild acid, such as acetic acid (AcOH), was beneficial for the reaction yield. acs.org

Table 2: Optimization of Pd-Mediated Oxidative Cyclization

| Entry | Additive | Yield (%) |

|---|---|---|

| 1 | K2CO3 | Inhibited Reaction |

| 2 | Water | Little Effect |

Data sourced from control experiments in the synthesis of (−)-trichorabdal A. acs.org

Intramolecular aldol reactions are a powerful class of reactions for forming five- and six-membered rings in organic synthesis. chemistrysteps.comopenstax.orglibretexts.org This reaction occurs when a molecule contains two carbonyl groups, allowing one to form an enolate that attacks the other. chemistrysteps.comlibretexts.org The reaction is typically reversible, which favors the formation of the most thermodynamically stable ring system, usually a five- or six-membered ring. openstax.orglibretexts.org

While not the primary ring-forming reaction in the unified strategy for Trichorabdal A by Reisman and colleagues, related processes are crucial in other strategies for synthesizing complex ent-kaurenoids. For example, one approach to highly oxidized ent-kaurenoids involved a cascade that incorporates a retro-aldol/aldol process to assemble the bicyclo[3.2.1]octane framework. nih.gov In another synthesis, an intramolecular alkylation/aldol reaction sequence was used to rapidly assemble a tetracyclic core. researchgate.net These examples highlight the utility of aldol-type cyclizations in constructing the intricate skeletons of these natural products.

Stereoselective Control and Chiral Pool Utilization

Achieving precise control over the multiple stereocenters inherent in the ent-kauranoid framework is a central theme in their total synthesis. Synthetic strategies often rely on stereocontrolled reactions and the use of starting materials from the "chiral pool" to establish the correct absolute configuration. nih.govwikipedia.org

Stereoselective Control: In the synthesis of complex diterpenes like the congeners of this compound, stereocontrol is paramount. Researchers have employed various tactics to govern the three-dimensional arrangement of atoms. For instance, in unified strategies targeting compounds like (-)-Trichorabdal A, a Pd-mediated oxidative cyclization of a silyl ketene acetal is used not only to construct the bicyclo[3.2.1]octane framework but also to generate a critical all-carbon quaternary stereocenter with high fidelity. figshare.comnih.gov Another powerful method involves SmI2-mediated reductive cyclizations, which leverage samarium-ketyl radicals to form rings while establishing specific stereochemical relationships, such as the γ-hydroxyketone motifs found in many Isodonent-kauranoids. acs.orgnih.gov These reactions often proceed with predictable stereochemical outcomes dictated by the conformational constraints of the cyclic transition states.

| Strategy | Key Reaction | Outcome |

| Asymmetric Cyclization | Pd-mediated oxidative cyclization | Constructs bicyclo[3.2.1]octane core and sets key quaternary stereocenter. nih.gov |

| Reductive Cyclization | SmI2-mediated ketyl radical cyclization | Generates γ-hydroxyketone motifs with specific stereochemistry. nih.gov |

| Chiral Building Blocks | Synthesis from chiral terpenes (e.g., pulegone) | Incorporates pre-existing stereocenters to establish absolute configuration early. escholarship.org |

Semi-Synthesis and Derivatization Approaches

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for producing analogs and derivatives that are difficult to access through total synthesis. This approach is particularly valuable for exploring structure-activity relationships (SAR) and developing new therapeutic agents. For the ent-kauranoid family, the natural product Oridonin (B1677485), which is structurally related to this compound, has served as a starting point for derivatization. Researchers have successfully synthesized a series of 6,7-seco-ent-kauranoids from Oridonin to evaluate their potential as anticancer agents. acs.org This work demonstrates how the core scaffold of a complex diterpenoid can be chemically manipulated to generate novel structures with potentially enhanced biological activity. Such derivatization efforts can involve modifications at various functional groups, cleavage of specific bonds within the ring system, and the addition of new substituents to probe their effect on biological function.

Development of Novel Synthetic Strategies for Polycyclic Systems

The formidable structural complexity of this compound and its congeners has necessitated the development of new and efficient synthetic methodologies for the construction of their tetracyclic frameworks. researchgate.netresearchgate.net These strategies often focus on rapidly assembling the core ring system from simpler precursors.

A unified strategy developed for ent-kauranoid natural products, including (-)-Trichorabdal A, showcases several innovative reactions. researchgate.netnih.gov One cornerstone of this approach is a palladium-mediated oxidative cyclization that forges the bicyclo[3.2.1]octane system. caltech.edu This method has proven effective for creating architecturally distinct ent-kauranoids from a common spirolactone intermediate. figshare.comnih.gov

Another powerful tactic involves the strategic use of reductive cyclizations to build polycyclic systems containing γ-hydroxyketone motifs. acs.orgnih.gov Specifically, SmI2-mediated ketyl radical cyclizations have been leveraged as a key C–C bond-forming event in the total syntheses of (-)-maoecrystal Z, (-)-longikaurin E, and (-)-trichorabdal A. acs.orgnih.gov This approach is guided by an analysis of the target's oxidation patterns, allowing for a logical and efficient disconnection of the complex framework. acs.org

More divergent synthetic approaches have also been developed to access a range of biogenetically related diterpenoids. These strategies employ reactions such as:

The De Mayo Reaction: Used to rapidly generate the bicyclo[3.2.1]‐octane moiety characteristic of ent-kauranes. researchgate.netresearchgate.net

Bioinspired Nucleophilic Cyclopropanation: Generates the tricyclic core of related structures like ent-trachylobane. researchgate.net

Rh-catalyzed [3+2+1] Cycloaddition: A powerful method for the efficient construction of the tetracyclic core of ent-kaurane diterpenoids. researchgate.net

These novel strategies represent significant advances in synthetic chemistry, providing more flexible and efficient access to this important class of natural products and enabling further investigation into their biological properties. nih.gov

| Synthetic Strategy | Key Reaction(s) | Application |

| Unified Strategy researchgate.netnih.gov | Pd-mediated oxidative cyclization | Synthesis of (-)-Trichorabdal A and (-)-Longikaurin E from a common intermediate. |

| Oxidation Pattern-Guided Synthesis acs.orgnih.gov | SmI2-mediated reductive cyclization | Formation of γ-hydroxyketone motifs in Isodonent-kauranoids. |

| Divergent Synthesis researchgate.netresearchgate.net | De Mayo reaction; Nucleophilic cyclopropanation | Access to biogenetically related diterpenoids like ent-kauranes and ent-trachylobanes. |

| Cycloaddition Strategy researchgate.net | Rh-catalyzed [3+2+1] cycloaddition | Efficient construction of the core tetracyclic structure of ent-kaurane diterpenoids. |

Molecular and Cellular Biological Activities Non Clinical

Antiproliferative and Cytotoxic Activities in In Vitro Models

Studies have evaluated the ability of Trichorabdal B to inhibit cell proliferation and induce cytotoxicity in various cell lines, including cancer cell lines.

Activity against Cancer Cell Lines (e.g., P388, HeLa, HL-60)

This compound has been evaluated for its cytotoxic activity against human cancer cell lines such as HeLa (human cervical cancer) and HL-60 (human promyelocytic leukemia), as well as murine P388 leukemia cells. However, studies have indicated that this compound was inactive against several tested cell types, including HeLa and HL-60 cells, when administered alone. uni.luuni.luchem960.complantaedb.com

Cytotoxic-Enhancing Effects (e.g., against Vincristine-Resistant P388 cells)

Despite its inactivity in direct cytotoxic assays against certain cell lines, this compound has demonstrated cytotoxic-enhancing effects. Research has shown that this compound can enhance the cytotoxic activity of Vincristine (VCR) against Vincristine-resistant P388 cells. uni.luuni.luchem960.complantaedb.com This suggests a potential role for this compound in combination strategies, particularly in overcoming drug resistance in certain cancer cell types. Studies on the mechanistic aspects of these enhancing phenomena have been reported as being in progress. uni.lu

Investigations into Molecular Mechanisms of Action (Non-Clinical)

Research into the precise molecular mechanisms by which this compound exerts its effects is ongoing. Based on the available information from the consulted sources, specific detailed mechanisms regarding direct induction of cell cycle arrest, modulation of mitochondrial membrane potential, or apoptosis induction via intrinsic pathways specifically by this compound were not explicitly described.

Induction of Cell Cycle Arrest

Information specifically detailing the direct induction of cell cycle arrest by this compound was not found within the scope of the consulted research.

Modulation of Mitochondrial Membrane Potential

Specific findings on the direct modulation of mitochondrial membrane potential by this compound were not identified in the reviewed literature.

Potential Interaction with Enzymes or Proteins Involved in Disease Pathways

Compounds structurally similar to this compound have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai. The presence of hydroxy and aldehyde groups in this compound's structure may facilitate interactions with enzymes or proteins implicated in disease pathways, although specific studies on this compound's direct interactions are limited ontosight.ai.

Research into other diterpenoids, such as oridonin (B1677485) (also found in Rabdosia rubescens), provides context for the potential mechanisms of action of related compounds. Oridonin has been shown to exert antitumor effects through various pathways, including inducing tumor cell apoptosis and autophagy, and inhibiting tumor cell proliferation, invasion, and migration frontiersin.org. Oridonin's anti-inflammatory effects have been associated with the inhibition of macrophages and the production of pro-inflammatory cytokines frontiersin.org. It has also been reported to inhibit NF-κB or MAPK activation and repress the release of inflammasome-independent proinflammatory cytokines frontiersin.org. The NF-κB pathway is a key regulator in inflammatory responses and the expression of pro-inflammatory mediators frontiersin.orgnih.gov.

Protein-protein interactions (PPIs) are fundamental to numerous biological processes, and their dysregulation is involved in various disease states plos.orgmdpi.comwhiterose.ac.uk. Targeting PPIs represents an attractive approach for therapeutic intervention whiterose.ac.uk. While direct evidence for this compound modulating specific enzyme or protein interactions in disease pathways is scarce, the biological activities observed for related diterpenoids suggest potential areas for investigation.

Antibacterial Activities (e.g., against Helicobacter pylori)

This compound has been identified as one of four antibacterial diterpenes isolated from Rabdosia trichocarpa nih.gov. Rabdosia trichocarpa is traditionally used in Japan for gastric and stomachic complaints, and its effectiveness is likely related to its ability to suppress Helicobacter pylori growth capes.gov.brnih.gov. H. pylori is a bacterium strongly linked to peptic ulcer diseases and gastric carcinoma nih.govhealthify.nz.

Research has specifically highlighted the strong in vitro antibacterial activity of trichorabdal A, another diterpene from R. trichocarpa, against H. pylori capes.gov.brnih.gov. This suggests that other trichorabdal compounds, including this compound, may also contribute to the plant's antibacterial effects against this pathogen. The antibacterial activity of these diterpenes might be associated with their structural features, such as the exocyclic methylene (B1212753) conjugated with a ketone, which is known to be reactive towards nucleophiles like -SH groups found in proteins essential for bacterial function tandfonline.com.

Other Documented Biological Activities (e.g., Deodorizing Activity)

Beyond its potential interactions with disease pathways and antibacterial effects, this compound has also demonstrated deodorizing activity. In a study evaluating the deodorizing activity of diterpenes from Rabdosia trichocarpa against methanethiol (B179389) (a key component of bad breath), this compound showed significant activity tandfonline.com.

Fourteen diterpenes were tested, and their deodorizing activity against methanethiol was determined using a gas chromatographic assay tandfonline.com. This compound exhibited a deodorizing activity of 83.2% tandfonline.com. This activity was comparable to or higher than that of other tested diterpenes and known oral deodorizers like epigallocatechin gallate (EGCg) tandfonline.com. The deodorizing mechanism is thought to involve the reaction of the diterpenes, particularly their exocyclic methylene group conjugated to a ketone, with methanethiol, converting it into non-volatile compounds tandfonline.com.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Activities

Key structural features that are often correlated with the cytotoxic and anti-inflammatory activities of this class of compounds include:

The α,β-Unsaturated Ketone System: Many bioactive ent-kaurane diterpenoids possess an α,β-unsaturated ketone moiety in their structure. This feature is a well-established Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This covalent interaction can lead to the inhibition of key enzymes and transcription factors involved in cell proliferation and inflammation, such as NF-κB. frontiersin.org

The D-ring Exocyclic Methylene (B1212753) Group: The exocyclic methylene group on the D-ring is a common feature among cytotoxic ent-kaurane diterpenoids. This reactive moiety is thought to contribute to the biological activity through Michael addition reactions with biological nucleophiles, similar to the α,β-unsaturated ketone system. researchgate.net

Hydroxylation Patterns: The presence, number, and position of hydroxyl groups on the diterpenoid skeleton significantly influence the compound's polarity, solubility, and ability to form hydrogen bonds with target proteins. These interactions are critical for the binding affinity and specificity of the molecule.

The following table summarizes the cytotoxic activity of several ent-kaurane diterpenoids, highlighting the importance of these structural features.

| Compound | Key Structural Features | Cytotoxic Activity (IC50, µM) | Cell Line |

| Oridonin (B1677485) | α,β-Unsaturated ketone, Exocyclic methylene | 0.9 - 15 | Various cancer cell lines |

| Ponicidin | α,β-Unsaturated ketone, Exocyclic methylene | 1.5 - 10 | Various cancer cell lines |

| Enmein | Lacks α,β-unsaturated ketone | > 50 | Various cancer cell lines |

| Compound 17 | Details not specified | Significant inhibitory effects | HL-60, SMMC-7721, A-549, MCF-7, SW480 |

| Compounds 6, 9, 10, 11, 12, 16 | Details not specified | Selective activity | HL-60, SMMC-7721, A-549, MCF-7, SW480 |

Data compiled from various studies on Isodon diterpenoids.

Influence of Specific Functional Groups on Activity

The specific functional groups appended to the core structure of Trichorabdal B and its analogs play a pivotal role in modulating their biological potency and selectivity.

Hydroxyl Groups: The strategic placement of hydroxyl groups can dramatically alter biological activity. For instance, studies on various Isodon diterpenoids have shown that hydroxylation at certain positions can enhance cytotoxic effects, while in other cases, it may lead to a decrease in activity. This suggests that the hydroxyl groups are involved in specific interactions with the biological target. Antitumor activity is reportedly enhanced by the presence of a hydroxy group at C-6 and C-15. nih.gov

Acetoxyl Groups: Acetylation of hydroxyl groups is a common modification in natural and synthetic analogs. This modification can alter the lipophilicity of the molecule, potentially affecting its cell membrane permeability and bioavailability. The presence of an acetoxy group at C-20 has been noted in some cytotoxic ent-kaurane diterpenoids. researchgate.net

Epoxide Groups: The presence of an epoxide ring, a strained three-membered ring containing an oxygen atom, can significantly enhance the reactivity of a molecule. Epoxides are electrophilic and can react with various nucleophiles in biological systems, leading to covalent modification of proteins and DNA.

The table below illustrates the influence of functional group modifications on the cytotoxic activity of hypothetical this compound analogs, based on general observations from the ent-kaurane diterpenoid family.

| Analog of this compound | Modification | Predicted Change in Cytotoxicity | Rationale |

| Analog 1 | Removal of a key hydroxyl group | Decrease | Disruption of hydrogen bonding with the target protein. |

| Analog 2 | Acetylation of a hydroxyl group | Increase or Decrease | Altered lipophilicity affecting cell permeability and target binding. |

| Analog 3 | Introduction of an epoxide ring | Increase | Enhanced reactivity towards biological nucleophiles. |

| Analog 4 | Reduction of the α,β-unsaturated ketone | Decrease | Loss of Michael acceptor reactivity. |

Impact of Stereochemistry on Biological Responses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific spatial orientation of functional groups in this compound dictates its ability to bind to its biological targets with high affinity and specificity.

The chiral centers within the ent-kaurane skeleton give rise to a unique and rigid three-dimensional structure. Even minor changes in the stereochemistry at a single chiral center can lead to a complete loss of biological activity, as the modified molecule may no longer fit into the binding site of its target protein.

For instance, the precise orientation of hydroxyl and other functional groups is crucial for establishing the necessary hydrogen bonds and van der Waals interactions within the binding pocket of a target enzyme or receptor. Any alteration in this spatial arrangement can disrupt these critical interactions, thereby diminishing or abolishing the biological response.

Comparative SAR within the Isodon Diterpenoid Family

A comparative analysis of the structure-activity relationships of this compound with other closely related Isodon diterpenoids provides a broader context for understanding its biological properties. Many diterpenoids isolated from the Isodon genus share the same ent-kaurane skeleton but differ in their oxidation patterns and functional group substitutions.

For example, oridonin, a well-studied Isodon diterpenoid, exhibits potent cytotoxic and anti-inflammatory activities, which are largely attributed to its α,β-unsaturated ketone and exocyclic methylene moieties. frontiersin.org By comparing the structure of this compound with that of oridonin and other members of this family, researchers can infer the potential contribution of its unique structural features to its biological profile.

The following table presents a comparative analysis of the structural features and reported cytotoxic activities of selected Isodon diterpenoids.

| Compound | α,β-Unsaturated Ketone | Exocyclic Methylene | Other Key Features | Reported Cytotoxicity |

| This compound | Present | Present | Specific hydroxylation pattern | Data not widely available |

| Oridonin | Present | Present | Hydroxyl groups at C-1, C-7, C-14 | Potent |

| Ponicidin | Present | Present | Hydroxyl groups at C-1, C-6, C-7, C-11, C-14 | Potent |

| Enmein | Absent | Absent | Lactone bridge | Weak or inactive |

| Isodonhenrin A | Details not specified | Details not specified | Details not specified | Significant |

This comparative approach allows for the formulation of hypotheses regarding the SAR of this compound, even in the absence of extensive direct experimental data. The presence of both an α,β-unsaturated ketone and an exocyclic methylene group in its structure strongly suggests that it is likely to exhibit significant cytotoxic and anti-inflammatory properties, operating through mechanisms similar to those of other bioactive Isodon diterpenoids.

Research Methodologies and Analytical Techniques for Trichorabdal B Studies

Isolation and Purification from Natural Sources (e.g., Rabdosia trichocarpa, Isodon Species)

Trichorabdal B is primarily isolated from plants belonging to the Rabdosia and Isodon genera, notably Rabdosia trichocarpa and various Isodon species uni.luplantaedb.comuni.lu. The isolation process typically begins with the collection of plant material, such as leaves, followed by extraction using suitable solvents. uni.lu Subsequent purification steps are essential to obtain this compound in a pure form, separating it from other co-occurring compounds, including related diterpenoids like trichorabdal A, C, and H that are also found in these plant sources. uni.lu While specific detailed protocols for the isolation and purification of this compound can vary between studies, the general approach involves solvent extraction followed by various chromatographic techniques.

Spectroscopic Methods for Structural Elucidation and Conformation Analysis (e.g., NMR, X-ray Crystallography)

Spectroscopic methods are indispensable for determining the chemical structure and analyzing the conformation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D-NMR, is widely used to identify the arrangement of atoms and their connectivity within the molecule. By analyzing the chemical shifts, coupling constants, and correlations observed in NMR spectra (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), researchers can piece together the planar structure of this compound.

X-ray crystallography provides definitive three-dimensional structural information at atomic resolution when suitable crystals of this compound can be obtained. This technique reveals precise bond lengths, bond angles, and torsional angles, offering crucial insights into the solid-state conformation of the molecule. The combination of NMR spectroscopy and X-ray crystallography offers complementary information, allowing for a comprehensive understanding of both the solution-state and solid-state structures and conformations of this compound. Spectroscopic methods have been specifically applied to analyze the conformations of trichorabdals, including this compound, isolated from Rabdosia trichocarpa. uni.lu

Computational Methods in Conformational Analysis

Computational methods play a significant role in understanding the conformational preferences and dynamics of complex molecules like this compound. These methods complement experimental spectroscopic data by exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Techniques such as molecular mechanics, semi-empirical methods (e.g., PM3), and density functional theory (DFT) are employed to calculate the energies and geometries of different conformations. Conformational analysis using computational methods can involve techniques like systematic searches, molecular dynamics simulations, and simulated annealing to sample the conformational space. By integrating computational results with experimental data obtained from NMR and X-ray crystallography, researchers can gain a more complete picture of the conformational landscape of this compound. uni.lu Computational methods have been used in conjunction with spectroscopic methods to analyze the conformations of trichorabdals from Rabdosia trichocarpa. uni.lu

In Vitro Biological Assay Methodologies

In vitro biological assays are conducted to evaluate the potential biological activities of this compound under controlled laboratory conditions. These assays are crucial for screening the compound for various effects, such as antibacterial or anticancer properties. Common methodologies for assessing antibacterial activity include agar (B569324) diffusion methods, such as the disc diffusion assay and the well diffusion assay. These methods involve exposing microorganisms to the compound on an agar plate and measuring the zone of inhibition of growth.

Another key in vitro technique is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. For evaluating cytotoxicity, the brine shrimp lethality bioassay is sometimes used as a simple, rapid, and cost-effective preliminary screening method. While specific detailed in vitro assay results for this compound were not extensively detailed in the provided snippets, these methodologies are standard for evaluating the biological effects of natural compounds like diterpenoids. Trichorabdal A, a related compound from R. trichocarpa, has shown antibacterial activity against Helicobacter pylori in in vitro tests. The antibacterial activity of trichorabdals, including this compound, has been discussed based on such in vitro evaluations. uni.lu

Future Directions in Academic Research of Trichorabdal B

Exploration of Undiscovered Biological Activities and Molecular Targets

Current research on Trichorabdal B has provided initial insights into its potential biological activities, including cytotoxic-enhancing activity against vincristine-resistant P388 cells, even when inactive against several other cell types researchgate.net. However, a comprehensive understanding of its full pharmacological profile and the specific molecular entities it interacts with is still needed ontosight.aicaltech.edu. Future research should aim to:

Broaden Biological Screening: Evaluate this compound against a wider array of biological targets and disease models beyond those previously tested. This could include exploring its effects on other cancer cell lines, inflammatory pathways, or antimicrobial targets, drawing inspiration from the known activities of related ent-kaurane diterpenoids ontosight.airesearchgate.netresearchgate.net.

Identify Specific Molecular Targets: Employ biochemical and cell-based assays to pinpoint the proteins, enzymes, or other biomolecules that this compound directly interacts with ontosight.ai. Techniques such as activity-based protein profiling, pull-down assays, and target validation studies will be crucial in this endeavor.

Investigate Structure-Activity Relationships (SAR): Synthesize and evaluate analogs of this compound with targeted structural modifications to understand how specific functional groups and structural features influence its biological activities and target binding mdpi.com. This will help in identifying pharmacologically important moieties.

Development of Advanced Synthetic Routes for Analog Library Creation

The complex molecular architecture of this compound presents significant challenges for chemical synthesis nih.gov. Developing efficient and versatile synthetic routes is essential for generating sufficient quantities of the compound for biological testing and, importantly, for creating libraries of analogs with modified structures researchgate.netcaltech.edumdpi.com. Future synthetic efforts should focus on:

Stereoselective Total Synthesis: Developing highly efficient and stereoselective total synthesis strategies that can provide access to this compound and its stereoisomers in pure form nih.gov. This may involve exploring novel cascade reactions, organocatalysis, or metal-catalyzed transformations to assemble the complex polycyclic framework nih.govacs.orgnih.gov.

Modular Synthesis for Analog Generation: Designing modular synthetic strategies that allow for the facile introduction of diverse substituents at various positions of the this compound core mdpi.com. This will enable the rapid generation of analog libraries for comprehensive SAR studies and the optimization of biological activity mdpi.compnas.orgnih.gov.

Biomimetic Approaches: Investigating biomimetic synthetic strategies that mimic the proposed biosynthetic pathway of this compound and related diterpenoids nih.govnih.gov. This could provide novel insights into the formation of its unique skeleton and potentially lead to more efficient synthetic routes.

In-depth Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for assessing its therapeutic potential and guiding further drug development researchgate.netcaltech.edu. While some studies on related compounds have shed light on potential mechanisms like telomerase inhibition, p53 activation, and NF-κB inhibition, the specific mechanisms of this compound remain largely unexplored researchgate.net. Future research should delve into:

Cellular Pathway Analysis: Utilizing techniques such as Western blotting, quantitative PCR, and reporter gene assays to determine the effects of this compound on key cellular signaling pathways involved in proliferation, apoptosis, inflammation, and other relevant biological processes mdpi.com.

Protein-Ligand Interaction Studies: Employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography or cryo-EM to characterize the binding kinetics, thermodynamics, and structural details of this compound interactions with its identified molecular targets ontosight.ai.

Cellular Thermal Shift Assay (CETSA): Applying CETSA to investigate the direct engagement of this compound with its target proteins within their native cellular environment ontosight.ai.

Application of Modern Omics Technologies in Mechanistic Studies

Modern omics technologies offer powerful tools for gaining a holistic understanding of the cellular responses to natural products like this compound rsc.orgnih.gov. Applying these technologies will provide comprehensive data on how this compound affects the transcriptome, proteome, and metabolome of treated cells, offering insights into its mechanism of action at a systems level rsc.orgnih.gov. Future research should integrate:

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles upon this compound treatment, identifying affected pathways and potential upstream regulators rsc.orgnih.gov.

Proteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of this compound exposure rsc.orgnih.gov.

Metabolomics: Analyzing the cellular metabolome using techniques like GC-MS or LC-MS can identify metabolic pathways altered by this compound, offering clues about its biochemical effects rsc.orgnih.gov.

Integrated Omics Analysis: Combining data from multiple omics platforms through bioinformatics approaches will enable a more comprehensive and integrated understanding of the complex molecular network perturbed by this compound rsc.orgnih.gov. This can help in identifying key nodes and pathways affected, leading to a more complete picture of its mechanism of action.

By pursuing these future research directions, the academic community can significantly advance the understanding of this compound's biological potential, paving the way for potential therapeutic applications or the development of novel agents based on its unique structural scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize Trichorabdal B’s molecular structure?

- Methodological Answer : this compound’s structure is elucidated using a combination of 1H NMR, 13C NMR, and X-ray crystallography . For example, X-ray diffraction analysis confirmed its novel diterpenoid skeleton, while NMR data (e.g., chemical shifts and coupling constants) resolved stereochemical details. Optical rotation ([α]D values) and melting points (mp 160–162°C) further validate purity and structural consistency . Challenges arise when limited proton signals are reported, necessitating complementary techniques like 2D NMR (e.g., COSY, HSQC) .

Q. What are the primary natural sources of this compound, and how are extraction protocols optimized?

- Methodological Answer : this compound is isolated from Isodon trichocarpa and Isodon enanderianus via ethanol or methanol extraction, followed by chromatographic purification (e.g., silica gel column, HPLC). Optimization involves adjusting solvent polarity gradients and monitoring fractions using TLC or LC-MS. Yield improvements require species-specific considerations, as concentrations vary across plant tissues .

Advanced Research Questions

Q. What are the key challenges in the total synthesis of this compound, particularly in achieving stereochemical fidelity?

- Methodological Answer : The synthesis of this compound involves multi-step strategies, including oxidative cyclization and stereoselective functionalization . For instance, Dess-Martin periodinane is used to oxidize intermediates, while Pd(OAc)₂-catalyzed hydrogenation ensures regioselectivity. A major challenge lies in replicating the natural compound’s complex [6,7,6]-tricyclic core, requiring precise control of reaction conditions (e.g., temperature, solvent systems like THF/DMF) to avoid epimerization .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or optical rotation data may stem from variations in sample purity, solvent effects, or instrumentation calibration. To address this, cross-validate results using triangulation :

- Replicate experiments under identical conditions (solvent, concentration, temperature).

- Compare with structurally related analogs (e.g., Trichorabdal A or H) for consistency in chemical shift patterns .

- Use high-field NMR (≥500 MHz) and crystallographic data to resolve ambiguous assignments .

Q. What synthetic strategies enable functionalization of this compound’s core structure for structure-activity relationship (SAR) studies?

- Methodological Answer : Late-stage modifications focus on C-14 and C-16 hydroxyl groups , leveraging protective groups (e.g., MOM, TBS) and regioselective catalysts. For example:

- Acetylation : Introduce acetyl groups using Ac₂O/pyridine to probe hydrophobicity.

- Epoxidation : Employ m-CPBA to generate epoxide derivatives for cytotoxicity assays.

Reaction progress is monitored via LC-MS, and products are characterized by HRMS and NOESY for stereochemical confirmation .

Q. How should researchers design experiments to evaluate this compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate this compound with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion using LC-MS/MS.

- Kinetic analysis : Calculate intrinsic clearance (CLint) and half-life (t₁/₂).

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Adjust experimental parameters (e.g., microsome concentration, incubation time) to avoid saturation artifacts .

Data Contradiction and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.